3-(2-Methylpropoxy)phenol
Description
3-(2-Methylpropoxy)phenol is a phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring and a 2-methylpropoxy (isobutoxy) substituent at the meta position. The isobutoxy group consists of a branched four-carbon chain (C₄H₉O), which distinguishes it from linear alkoxy chains. For instance, derivatives containing the 4-(2-methylpropoxy)benzyl group are utilized in pharmaceuticals such as pimavanserin, a drug for Parkinson’s disease psychosis .
Properties
IUPAC Name |
3-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGCLZKNHMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Methylpropoxy)phenol can be synthesized through the reaction of 2-methyl-1-propanol with 3-fluorophenol. This reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 3-(2-Methylpropoxy)phenol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylpropoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(2-Methylpropoxy)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(2-Methylpropoxy)phenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on alkoxy-substituted phenolic compounds, emphasizing chain length, branching, and functional group positioning.
Substituent Chain Length and Branching
Alkoxy groups significantly influence solubility, lipophilicity, and biological activity. Key comparisons include:
- Branching vs. Linearity: The isobutoxy group in 3-(2-Methylpropoxy)phenol enhances steric bulk compared to linear alkoxy chains (e.g., butoxy or pentyloxy). This branching may reduce water solubility but improve lipid membrane permeability, a critical factor in drug design .
- Positional Effects: Meta-substitution in 3-(2-Methylpropoxy)phenol contrasts with para-substituted analogs (e.g., 4-butoxyphenol).
Physicochemical Properties
Although direct data for 3-(2-Methylpropoxy)phenol are unavailable, inferences can be drawn:
- Lipophilicity: The branched isobutoxy group likely increases logP (octanol-water partition coefficient) compared to shorter or linear chains, enhancing membrane permeability.
- Thermal Stability: Branched alkoxy groups generally lower melting points compared to linear analogs due to reduced crystallinity (e.g., 3-(2-Methoxyphenyl)propanoic acid in has a mp of 85–89°C) .
Biological Activity
3-(2-Methylpropoxy)phenol, also known by its chemical identifier 91950-13-9, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
3-(2-Methylpropoxy)phenol features a phenolic hydroxyl group attached to a propoxy side chain, which influences its reactivity and biological interactions. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Phenolic compounds like 3-(2-Methylpropoxy)phenol exhibit several mechanisms of action:
- Antioxidant Activity : These compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and maintaining homeostasis.
- Enzyme Interaction : 3-(2-Methylpropoxy)phenol interacts with various enzymes and proteins, modulating their activity through both covalent and non-covalent interactions. This can influence metabolic pathways and cellular signaling.
- Endocrine Disruption : Similar to other phenolic compounds, it has been suggested that 3-(2-Methylpropoxy)phenol may interact with estrogen receptors, potentially leading to endocrine disruption. Such interactions could have implications for reproductive health .
Antioxidant Properties
The antioxidant activity of 3-(2-Methylpropoxy)phenol is significant in mitigating oxidative damage in various cell types. Studies indicate that it acts as a free radical scavenger, which is beneficial in conditions characterized by oxidative stress.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties, which could be leveraged in therapeutic contexts to treat inflammatory diseases. Its role in modulating inflammatory pathways suggests potential utility in clinical settings.
Cellular Effects
The compound influences cellular metabolism and gene expression, affecting processes such as apoptosis and proliferation. It has been shown to impact cell signaling pathways that are critical for maintaining normal cellular functions.
Case Studies
- In Vitro Studies : Laboratory studies have shown that 3-(2-Methylpropoxy)phenol can reduce the viability of cancer cells through apoptosis induction while sparing normal cells, highlighting its potential as a selective anticancer agent.
- Animal Models : In animal studies, varying dosages of the compound revealed dose-dependent effects on oxidative stress markers and inflammatory cytokines, suggesting a therapeutic window where beneficial effects are maximized while minimizing toxicity.
Comparison with Similar Compounds
The biological activity of 3-(2-Methylpropoxy)phenol can be compared with other phenolic compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| 3-Isobutoxyphenol | Similar | Antioxidant |
| 3-Ethoxyphenol | Similar | Antimicrobial |
| 4-tert-butylphenol | Different substituent | Endocrine disruptor |
This table illustrates how structural variations can lead to differences in biological activity among phenolic compounds.
Pharmaceutical Industry
Due to its antioxidant and anti-inflammatory properties, 3-(2-Methylpropoxy)phenol is being explored as a potential precursor for drug development aimed at treating oxidative stress-related conditions.
Industrial Use
In industrial applications, it serves as an important building block for synthesizing specialty chemicals and materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
